molecular formula C15H12Br2ClNO3 B5105148 2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate

2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B5105148
M. Wt: 449.52 g/mol
InChI Key: DODFEWLGLZNLHN-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C15H12Br2ClNO3. This compound is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2,4-dibromophenol with ethylene oxide to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
  • 2-(2,4-dibromophenoxy)ethyl N-(2-chlorophenyl)carbamate
  • 2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the carbamate group provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2ClNO3/c16-10-4-5-14(13(17)8-10)21-6-7-22-15(20)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFEWLGLZNLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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